N-乙基他达拉非

描述

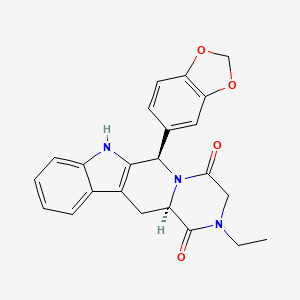

“N-Ethyl tadalafil” is a compound with the molecular formula C23H21N3O4 . It is also known by other names such as Homotadalafil and has a molecular weight of 403.4 g/mol . It is structurally similar to Tadalafil, a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5) .

Synthesis Analysis

The synthesis of novel analogues of the phosphodiesterase type 5 (PDE5) inhibitor—tadalafil, which differs in ligand flexibility (rigid structure of tadalafil vs. conformational flexibility of newly synthesized compounds), stereochemistry associated with applied amino acid building blocks, and the piperazinedione ring is maintained or reduced to the 5-membered imidazolidinedione or thioxoimidazolinone is described .

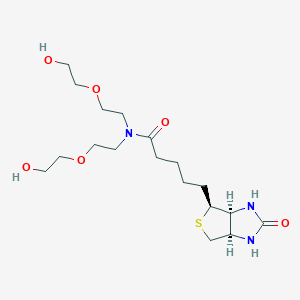

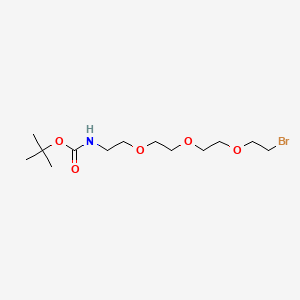

Molecular Structure Analysis

The molecular structure of “N-Ethyl tadalafil” includes a benzodioxol moiety and a piperazinedione ring . The IUPAC name of the compound is (2R,8R)-2-(1,3-benzodioxol-5-yl)-6-ethyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione .

Physical and Chemical Properties Analysis

“N-Ethyl tadalafil” has a molecular weight of 403.4 g/mol and a molecular formula of C23H21N3O4 . The compound is likely to have physical and chemical properties similar to those of Tadalafil, given their structural similarity .

科学研究应用

糖尿病男性患者的勃起功能障碍:他达拉非显着改善了糖尿病男性患者的勃起功能,显示了其在该组中的疗效和安全性 (Sáenz de Tejada et al., 2002).

良性前列腺增生 (BPH) 男性患者的下尿路症状 (LUTS):他达拉非每日一次导致 BPH-LUTS 男性患者的国际前列腺症状评分 (IPSS) 总分显着降低,不良事件特征与之前勃起功能障碍男性患者报道的一致 (Porst et al., 2011).

对健康男性 QT 间期的影响:一项研究发现,与安慰剂相比,高剂量他达拉非对 QT 间期产生的影响相当,表明其具有心血管安全性 (Beasley et al., 2005).

接受降压治疗患者的心血管效应:他达拉非对接受一种或多种降压药物的患者是安全的,血压降低轻微,不太可能引起临床关注 (Kloner et al., 2003).

他达拉非透皮纳米结构脂质载体:本研究制备并评价了透皮纳米结构脂质载体,以提高他达拉非的皮肤渗透性。制剂显示出增加的皮肤渗透性且耐受性良好,表明了一种有前景的递送方法 (Baek et al., 2015).

系统性硬化症男性患者的他达拉非:每日他达拉非改善了系统性硬化症男性患者的雷诺现象,并降低了血浆中肾上腺髓质素和内皮素-1 的水平 (Rosato et al., 2009).

肺动脉高压治疗:40 毫克他达拉非耐受性良好,改善了肺动脉高压患者的运动能力和生活质量指标,还减少了临床恶化 (Galiè et al., 2009).

减少心肌梗死面积:他达拉非在动物模型中减少了心肌梗死面积,显示出在冠状动脉闭塞的情况下具有潜在的心肌保护作用 (Sesti et al., 2007).

作用机制

Target of Action

N-Ethyl tadalafil, also known as Homotadalafil, primarily targets phosphodiesterase type-5 (PDE5) . PDE5 is an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum located around the penis . The inhibition of PDE5 increases the concentration of cGMP, leading to smooth muscle relaxation and increased blood flow .

Mode of Action

N-Ethyl tadalafil acts as a selective inhibitor of PDE5 . By inhibiting PDE5, it prevents the breakdown of cGMP, leading to an increase in cGMP levels . This increase in cGMP levels results in relaxation of the smooth muscle in the corpus cavernosum, allowing for increased blood flow to the penis . This mechanism is responsible for its therapeutic effect in treating erectile dysfunction (ED) .

Biochemical Pathways

The primary biochemical pathway affected by N-Ethyl tadalafil is the NO-cGMP signaling pathway . In this pathway, nitric oxide (NO) stimulates the production of cGMP, which in turn leads to smooth muscle relaxation . By inhibiting PDE5, N-Ethyl tadalafil prevents the degradation of cGMP, enhancing the effects of this pathway .

Pharmacokinetics

While specific pharmacokinetic data for N-Ethyl tadalafil is not readily available, studies on tadalafil, a closely related compound, suggest that it is rapidly absorbed with a half-life of approximately 17.5 hours . It is predominantly metabolized by CYP3A2 to a catechol metabolite . The oral bioavailability of tadalafil is reported to be above 34% .

Result of Action

The primary result of N-Ethyl tadalafil’s action is the relaxation of smooth muscle in the corpus cavernosum , leading to increased blood flow to the penis and the facilitation of an erection . This makes it an effective treatment for ED . Additionally, it has been suggested that tadalafil may have anti-inflammatory effects .

Action Environment

The action of N-Ethyl tadalafil can be influenced by various environmental factors. For instance, it has been reported that the activity of tadalafil is unaffected by meals . The presence of impurities in the active pharmaceutical ingredient can have a significant impact on the quality and safety of the drug product

安全和危害

“N-Ethyl tadalafil” is classified as hazardous to the aquatic environment – Chronic Hazard, Category 2 (H411) according to the REACH Regulation (EC) 1907/2006 amended by Regulation (EU) 2020/878 . It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to a hazardous or special waste collection point .

生化分析

Biochemical Properties

N-Ethyl tadalafil interacts with various enzymes and proteins in the body. It is predominantly metabolized by CYP3A2 to a catechol metabolite . The compound’s interaction with these biomolecules plays a crucial role in its biochemical reactions .

Cellular Effects

N-Ethyl tadalafil has been shown to have effects on various types of cells. For instance, it has been found to inhibit M2 polarization and polyamine metabolism in tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) . This suggests that N-Ethyl tadalafil can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

N-Ethyl tadalafil exerts its effects at the molecular level through various mechanisms. As a derivative of tadalafil, it is likely to share the same mechanism of action, which involves inhibition of the enzyme phosphodiesterase type-5 (PDE5) . This inhibition leads to an increase in the levels of cGMP, which in turn leads to relaxation of smooth muscle cells .

Metabolic Pathways

N-Ethyl tadalafil is involved in various metabolic pathways. As mentioned earlier, it is predominantly metabolized by CYP3A2 to a catechol metabolite . This could also include any effects on metabolic flux or metabolite levels.

属性

IUPAC Name |

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-ethyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O4/c1-2-25-11-20(27)26-17(23(25)28)10-15-14-5-3-4-6-16(14)24-21(15)22(26)13-7-8-18-19(9-13)30-12-29-18/h3-9,17,22,24H,2,10-12H2,1H3/t17-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNIMKVVHAXCSK-VGOFRKELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609405-34-6 | |

| Record name | N-Ethyl tadalafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609405346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ETHYL TADALAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ3D5U624B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is known about the presence of Homotadalafil in commercial products?

A1: Homotadalafil, also known as N-Ethyl Tadalafil, has been detected in dietary supplements sold online. One study identified Homotadalafil alongside Nortadalafil in candies purchased through the internet. [] This highlights the potential dangers of unregulated supplements and the importance of rigorous testing.

Q2: What is the significance of the 6R,12aR isomer configuration in Homotadalafil and related compounds?

A2: Research indicates that the 6R,12aR isomer of Tadalafil exhibits the most potent inhibitory activity against phosphodiesterase-type-5 (PDE5) among its stereoisomers. [] While specific data on Homotadalafil's isomers is limited, the study found that the 6R,12aR isomer was present in the analyzed candy product. This suggests a potential for strong PDE5 inhibitory activity by this isomer of Homotadalafil, although further research is needed to confirm this. [] The presence of this specific isomer in commercial products raises concerns due to the potential for unanticipated pharmacological effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B609463.png)